molecular formula C6H10O3 B089513 2-Hydroxyhexanedial CAS No. 141-31-1

2-Hydroxyhexanedial

Cat. No. B089513
CAS RN: 141-31-1
M. Wt: 130.14 g/mol
InChI Key: WWMIMRADNBGDHP-UHFFFAOYSA-N
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Description

2-Hydroxyhexanedial, also known as 2-Hydroxyadipaldehyde, is an intermediate compound used as an insolubilizing agent for proteins and polyhydroxy materials. It also serves as a cross-linking agent for polyvinyl compounds and a shrinkage control agent in textiles .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyhexanedial is C6H10O3. The exact mass of the compound is unknown. The complexity rating of the compound is also unknown.


Physical And Chemical Properties Analysis

2-Hydroxyhexanedial has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The topological polar surface area is 54.4 Ų . The compound is also described as having a complexity of 90.3 .

Scientific Research Applications

  • Atmospheric Chemistry : 2-Hydroxyhexanedial is relevant in atmospheric chemistry, particularly in the study of alkoxy radicals like the 2-hexoxy radical. These studies are crucial for understanding atmospheric reactions and potential environmental impacts (Eberhard et al., 1995).

  • Industrial Chemistry and Metabolism : Metabolites of industrial chemicals, such as 2-ethylhexanoic acid, are closely related to 2-Hydroxyhexanedial. Research in this area is significant for understanding the toxicology and metabolism of these chemicals in biological systems (Pennanen et al., 1991).

  • Secondary Metabolites in Plants : Hydroxamic acids, which are structurally related to 2-Hydroxyhexanedial, play a major role in plant defense against pests and diseases. This research is essential for agricultural sciences and understanding plant biochemistry (Niemeyer, 1988).

  • Toxicology and Occupational Health : The study of compounds such as 2,5-hexanedione, which are structurally similar to 2-Hydroxyhexanedial, is vital in occupational health, particularly for monitoring exposure to toxic substances in industries like shoe manufacturing (Santos et al., 2002).

  • Food Chemistry : Aldehydes like 4-Hydroxyhex-2-enal, related to 2-Hydroxyhexanedial, are studied for their reactivity in food systems, impacting food quality and safety (Vandemoortele et al., 2020).

  • Pharmaceutical Research : Research on hydroxychloroquine, a compound with a hydroxyl group like 2-Hydroxyhexanedial, informs drug development and treatment strategies, particularly in the context of diseases like COVID-19 (Ou et al., 2020).

  • Environmental Chemistry : Investigations into the solubilities of compounds like 2-hydroxyhexanoic acid ethyl ester in supercritical CO2 are important for understanding chemical behavior in various environmental conditions (Chyliński & Gregorowicz, 1998).

Safety And Hazards

2-Hydroxyhexanedial is described as being toxic by inhalation . As with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

properties

IUPAC Name

2-hydroxyhexanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-2-1-3-6(9)5-8/h4-6,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMIMRADNBGDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030345
Record name 2-Hydroxyhexanedial
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyhexanedial

CAS RN

141-31-1
Record name 2-Hydroxyadipaldehyde
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Record name Hexanedial, 2-hydroxy-
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Record name 2-Hydroxyhexanedial
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Record name 2-Hydroxyhexanedial
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Record name 2-hydroxyadipaldehyde
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Synthesis routes and methods

Procedure details

2-Hydroxyadipaldehyde (Aldrich) was reacted with amino terminated PEG to form the Schiff base which was hydrogenated with NaBH4 to form the corresponding amine. The di-PEG derivative was reacted with lactide or caprolactone in the presence of stannous octoate to form the PLA or PCL-PEG2 diblock copolymer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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